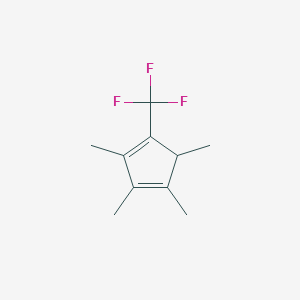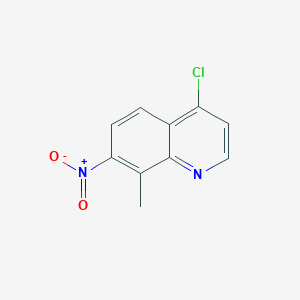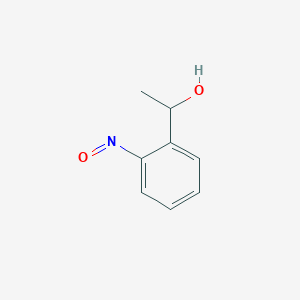
10-(2-Carboxyethyl)-10H-phenoxazine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-(2-Carboxyethyl)-10H-phenoxazine-4-carboxylic acid is a complex organic compound known for its unique structural properties and diverse applications in various scientific fields. This compound features a phenoxazine core, which is a tricyclic structure consisting of two benzene rings fused to a nitrogen-containing heterocycle. The presence of carboxyethyl groups at specific positions on the phenoxazine ring enhances its chemical reactivity and potential for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-(2-Carboxyethyl)-10H-phenoxazine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the initial formation of the phenoxazine core through the condensation of o-aminophenol with a suitable aldehyde or ketone. Subsequent steps involve the introduction of carboxyethyl groups through alkylation reactions using ethyl bromoacetate under basic conditions. The final product is obtained after purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Industrial methods also focus on minimizing waste and ensuring the safety of the production process.
化学反应分析
Types of Reactions
10-(2-Carboxyethyl)-10H-phenoxazine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carboxylic acid groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxazine derivatives depending on the nucleophile used.
科学研究应用
10-(2-Carboxyethyl)-10H-phenoxazine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme mechanisms and as a fluorescent probe for detecting specific biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes, pigments, and other materials with specific optical properties.
作用机制
The mechanism of action of 10-(2-Carboxyethyl)-10H-phenoxazine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions in biological systems. It may also bind to specific proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Phenoxazine: The parent compound with a simpler structure, lacking the carboxyethyl groups.
10-Methylphenoxazine: A derivative with a methyl group instead of carboxyethyl groups.
10-(2-Carboxyethyl)-10H-phenothiazine-4-carboxylic acid: A structurally similar compound with a sulfur atom replacing the nitrogen in the phenoxazine core.
Uniqueness
10-(2-Carboxyethyl)-10H-phenoxazine-4-carboxylic acid is unique due to the presence of carboxyethyl groups, which enhance its solubility and reactivity. These functional groups also provide additional sites for chemical modification, making the compound versatile for various applications. Its unique structural features contribute to its distinct chemical and biological properties compared to other phenoxazine derivatives.
属性
CAS 编号 |
157254-35-8 |
|---|---|
分子式 |
C16H13NO5 |
分子量 |
299.28 g/mol |
IUPAC 名称 |
10-(2-carboxyethyl)phenoxazine-4-carboxylic acid |
InChI |
InChI=1S/C16H13NO5/c18-14(19)8-9-17-11-5-1-2-7-13(11)22-15-10(16(20)21)4-3-6-12(15)17/h1-7H,8-9H2,(H,18,19)(H,20,21) |
InChI 键 |
OVUVGMBWBGDPRD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC(=C3O2)C(=O)O)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(2H-[1,3]Dioxolo[4,5-h]quinolin-8(9H)-ylidene)-5-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B12548153.png)
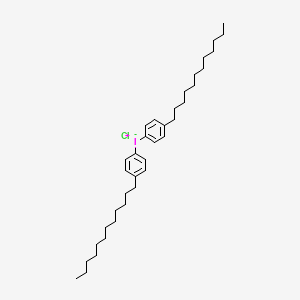
![(2E)-2-[(dimethylamino)methylene]-5-methylcyclopentanone](/img/structure/B12548162.png)
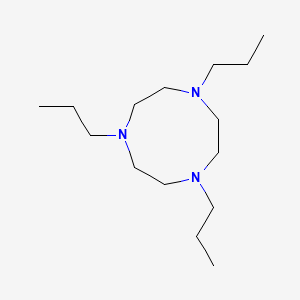

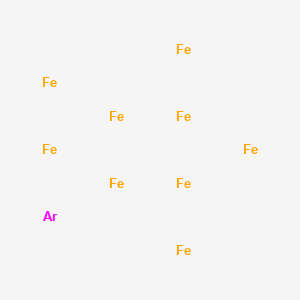
![3-(Benzenesulfonyl)-5-[2-(4-methylphenyl)hydrazinylidene]-1-phenyl-1,5-dihydro-4H-pyrazol-4-one](/img/structure/B12548176.png)
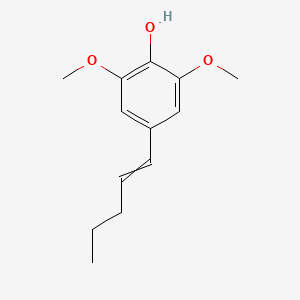
![N-[(1,3-Benzothiazol-2-yl)sulfanyl]-N-benzyl-1-phenylmethanamine](/img/structure/B12548184.png)
